![molecular formula C27H27N5OS B394785 13-amino-5,5-dimethyl-7-oxo-9-pyridin-3-yl-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile](/img/structure/B394785.png)
13-amino-5,5-dimethyl-7-oxo-9-pyridin-3-yl-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile
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Overview
Description
8-amino-2,2-dimethyl-4-oxo-5-(3-pyridinyl)-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile is a complex heterocyclic compound It features a unique structure that combines multiple rings, including pyridine, thieno, and quinoline moieties
Preparation Methods
The synthesis of 8-amino-2,2-dimethyl-4-oxo-5-(3-pyridinyl)-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile involves multiple steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, ensuring high yield and purity of the final compound.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-amino-2,2-dimethyl-4-oxo-5-(3-pyridinyl)-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 8-amino-2,2-dimethyl-4-oxo-5-(3-pyridinyl)-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses. Detailed studies are required to elucidate the exact molecular pathways and targets involved.
Comparison with Similar Compounds
Similar compounds to 8-amino-2,2-dimethyl-4-oxo-5-(3-pyridinyl)-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile include other heterocyclic compounds with similar structural features. These may include:
Indole derivatives: Known for their diverse biological activities and applications in medicinal chemistry.
Quinoline derivatives: Widely studied for their antimicrobial and anticancer properties.
Thiophene derivatives: Used in the development of advanced materials and as intermediates in organic synthesis.
Properties
Molecular Formula |
C27H27N5OS |
---|---|
Molecular Weight |
469.6g/mol |
IUPAC Name |
13-amino-5,5-dimethyl-7-oxo-9-pyridin-3-yl-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile |
InChI |
InChI=1S/C27H27N5OS/c1-27(2)11-18-23(19(33)12-27)21(15-7-6-10-30-14-15)17(13-28)25-31-24(29)22-16-8-4-3-5-9-20(16)34-26(22)32(18)25/h6-7,10,14,21H,3-5,8-9,11-12H2,1-2H3,(H2,29,31) |
InChI Key |
IGOQIKUZPGVCQH-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C3N2C4=C(C5=C(S4)CCCCC5)C(=N3)N)C#N)C6=CN=CC=C6)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C(=C3N2C4=C(C5=C(S4)CCCCC5)C(=N3)N)C#N)C6=CN=CC=C6)C(=O)C1)C |
Origin of Product |
United States |
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